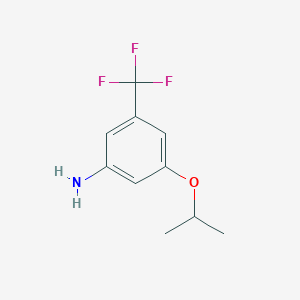

3-Isopropoxy-5-(trifluoromethyl)aniline

Description

Structure

2D Structure

Properties

IUPAC Name |

3-propan-2-yloxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-6(2)15-9-4-7(10(11,12)13)3-8(14)5-9/h3-6H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQORTSLHZMPLNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Methodologies for 3 Isopropoxy 5 Trifluoromethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Isopropoxy-5-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of its molecular framework.

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

While specific experimental data for this compound is not widely published, the expected ¹H NMR spectrum can be predicted based on its constituent functional groups and analysis of structurally similar compounds. The spectrum is anticipated to show distinct signals for the aromatic protons, the isopropoxy group protons, and the amine protons.

Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear as distinct signals in the aromatic region (typically δ 6.0-7.5 ppm). Due to the substitution pattern, they will likely appear as singlets or narrow multiplets (e.g., triplet or doublet of doublets with small coupling constants). The electron-withdrawing trifluoromethyl group and the electron-donating isopropoxy and amine groups will influence their precise chemical shifts.

Isopropoxy Group (-OCH(CH₃)₂): This group will produce two signals. A septet for the single methine proton (-OCH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is expected around δ 4.5-4.7 ppm, while the methyl protons would appear further upfield, around δ 1.3-1.4 ppm.

Amine Group (-NH₂): The two amine protons typically appear as a broad singlet. Its chemical shift can vary (commonly δ 3.5-4.5 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 6.5 - 7.0 | m | 3H |

| -NH₂ | 3.8 - 4.2 | br s | 2H |

| -OCH (CH₃)₂ | 4.5 - 4.7 | sept | 1H |

| -OCH(CH₃ )₂ | 1.3 - 1.4 | d | 6H |

Predicted data is based on analogous compounds and standard chemical shift ranges. Solvent: CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule.

Aromatic Carbons: Six signals are anticipated for the benzene ring carbons. The carbon attached to the trifluoromethyl group (C-CF₃) will show a characteristic quartet due to coupling with the three fluorine atoms. The carbons bonded to the isopropoxy (C-O) and amine (C-N) groups will appear at lower field strengths compared to the unsubstituted carbons.

Trifluoromethyl Carbon (-CF₃): This carbon signal will be split into a quartet by the three attached fluorine atoms and is typically found around δ 120-125 ppm.

Isopropoxy Carbons (-OCH(CH₃)₂): The methine carbon (-OCH) is expected around δ 70-72 ppm, and the two equivalent methyl carbons (-CH₃) will appear at a higher field, around δ 21-23 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹JCF) |

|---|---|---|

| Ar-C (various) | 100 - 160 | - |

| -C F₃ | ~124 | q |

| -OC H(CH₃)₂ | 70 - 72 | - |

| -OCH(C H₃)₂ | 21 - 23 | - |

Predicted data is based on analogous compounds and standard chemical shift ranges. Solvent: CDCl₃.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal, typically between δ -60 to -65 ppm (relative to a CFCl₃ standard), is diagnostic for a CF₃ group attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -CF₃ | -62 to -64 | s |

Predicted data is based on analogous compounds and standard chemical shift ranges.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of monochromatic light (Raman) corresponds to the energies of molecular vibrations, providing a fingerprint of the functional groups present.

The spectra for this compound would be characterized by vibrations associated with the N-H bonds of the amine, C-H bonds of the aromatic ring and alkyl groups, C-O ether linkage, and the C-F bonds of the trifluoromethyl group.

N-H Stretching: The primary amine group will show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropoxy group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹.

C-F Stretching: The trifluoromethyl group gives rise to very strong, characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.

Table 4: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch (Aryl-Alkyl Ether) | 1200 - 1250 | Strong |

| C-F Stretch | 1100 - 1350 | Very Strong |

Predicted data is based on characteristic functional group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂F₃NO), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm the molecular formula with high confidence.

Table 5: Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₀H₁₂F₃NO | 219.0871 |

| [M+H]⁺ | C₁₀H₁₃F₃NO⁺ | 220.0949 |

Calculated using the most abundant isotopes: C=12.00000, H=1.00783, F=18.99840, N=14.00307, O=15.99491.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with unparalleled accuracy.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal were grown and analyzed, this technique would provide:

Unambiguous Confirmation: Absolute confirmation of the molecular structure and connectivity.

Conformational Details: The precise conformation of the isopropoxy group relative to the aromatic ring.

Intermolecular Interactions: Insight into the crystal packing and the nature of intermolecular forces, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the material.

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of this compound rely on various chromatographic techniques that separate the compound from impurities and starting materials. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are powerful tools for these purposes. While specific application notes for this compound are not extensively available in public literature, methodologies developed for structurally similar compounds, such as other trifluoromethyl-substituted anilines, provide a strong basis for establishing effective analytical and preparative separation protocols.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of aniline (B41778) derivatives. For related compounds like 3-(trifluoromethyl)aniline, HPLC methods have been successfully developed to resolve the main component from its known impurities. thermofisher.com A typical setup involves a reverse-phase C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, run in either isocratic or gradient elution mode to achieve optimal separation. Detection is commonly performed using a UV detector at a wavelength where the analyte and its potential impurities exhibit significant absorbance.

For instance, in the analysis of a related compound, 3-bromo-5-(trifluoromethyl)aniline, a UHPLC method was developed using a C18 column with a water/acetonitrile gradient. srce.hr This approach allowed for the successful separation of several impurities, demonstrating the resolving power of modern liquid chromatography for complex mixtures of substituted anilines. srce.hrresearchgate.net The conditions can be meticulously optimized, including the column temperature and the gradient profile, to ensure baseline separation of all relevant species.

Gas Chromatography (GC), often coupled with a mass spectrometer (MS) for definitive peak identification, is another valuable technique, particularly for volatile and thermally stable compounds like aniline derivatives. The GC method involves injecting the sample into a heated port where it is vaporized and then carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase coated on the column walls. For aniline derivatives, a 5% phenyl polymethylsiloxane fused-silica capillary column is often employed due to its high separation efficiency and robustness. nih.gov The temperature of the GC oven is typically programmed to ramp up during the analysis to facilitate the elution of compounds with different boiling points. nih.gov

The following interactive data tables summarize typical starting parameters for HPLC/UHPLC and GC-MS analysis of trifluoromethyl-substituted anilines, which can be adapted for this compound.

Table 1: Illustrative HPLC/UHPLC Parameters for the Analysis of Trifluoromethyl-Substituted Anilines

| Parameter | HPLC | UHPLC |

| Column | Thermo Scientific Syncronis C18 (or equivalent) | Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water | A: Water B: Acetonitrile |

| Elution Mode | Isocratic or Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 250 nm | UV-DAD at 224 nm |

| Column Temp. | Ambient | 50 °C |

| Injection Vol. | 5 µL | Not Specified |

This data is based on methods developed for structurally similar compounds and serves as a starting point for method development for this compound.

Table 2: General GC-MS Parameters for the Analysis of Aniline Derivatives

| Parameter | Value |

| Column | 5% Phenyl Polymethylsiloxane Fused-Silica Capillary Column |

| Injection Mode | Splitless |

| Inlet Temperature | 300 °C |

| Oven Program | Initial Temp: 50°C (hold 1 min), Ramp: 10°C/min to 320°C (hold 2 min) |

| Carrier Gas | Helium or Hydrogen |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-600 |

| MS Source Temp. | 230 °C |

These parameters are generalized from standard methods for aniline derivatives and may require optimization for this compound.

In preparative chromatography, the goal is the isolation of a pure substance from a mixture. The principles are the same as in analytical chromatography, but the scale is larger. Larger columns are used, and higher flow rates are employed to process more material. The fractions corresponding to the desired compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified product.

Applications As a Synthetic Intermediate and Precursor in Specialized Fields

Role in the Synthesis of Agrochemicals and Crop Protection Agents

The incorporation of fluorinated groups, particularly the trifluoromethyl (CF3) moiety, is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, stability, and selectivity. nih.govsemanticscholar.org Anilines containing such groups are critical precursors for a range of active ingredients.

While 3-Isopropoxy-5-(trifluoromethyl)aniline itself is a highly specialized intermediate, its structural analog, 3-isopropoxyaniline, serves as a key precursor in the production of the systemic fungicide Flutolanil. nih.govjst.go.jp Flutolanil is a benzanilide fungicide effective against pathogens such as Rhizoctonia spp. in rice and other crops. nih.govebi.ac.uk The synthesis involves the formal condensation of 2-(trifluoromethyl)benzoic acid with 3-isopropoxyaniline. nih.govebi.ac.uk This process highlights the industrial importance of the isopropoxy aniline (B41778) scaffold in creating potent crop protection agents. The fungicidal activity of Flutolanil is attributed to its function as an inhibitor of the succinate dehydrogenase complex, a crucial enzyme in the respiratory chain of basidiomycetous fungi. jst.go.jp

The trifluoromethyl group is a dominant feature in many modern pesticides, with approximately 40% of all fluorine-containing pesticides on the market containing this moiety. nih.govsemanticscholar.org Trifluoromethylated anilines are versatile intermediates for these products. lookchem.comnbinno.com The presence of the -CF3 group can significantly enhance the biological activity of the final compound. For instance, trifluoromethylpyridine derivatives, synthesized from related precursors, are used in herbicides like Flazasulfuron and insecticides such as Chlorfluazuron. nih.govsemanticscholar.org The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl group can improve a molecule's transport, binding affinity, and metabolic stability, making this compound a promising precursor for the development of next-generation herbicides and insecticides.

Applications in Pharmaceutical Development and Drug Discovery

In medicinal chemistry, the strategic introduction of specific functional groups is critical for optimizing the therapeutic properties of drug candidates. Fluorinated compounds, especially those containing trifluoromethyl groups, are prevalent in pharmaceuticals. mdpi.com

This compound serves as a valuable building block for the synthesis of new chemical entities (NCEs). lookchem.comnbinno.com The aniline functional group provides a reactive site for a wide range of chemical transformations, such as acylation and reductive amination, allowing for its incorporation into more complex molecular frameworks. nih.gov The trifluoromethyl-substituted phenyl ring is a key pharmacophore found in numerous approved drugs, including the antidepressant Fluoxetine, the anticancer agent Sorafenib, and the HIV protease inhibitor Tipranavir. nih.govmdpi.com The presence of this moiety makes this compound an attractive starting material for medicinal chemists aiming to develop novel therapeutics with improved pharmacological profiles. nih.gov

The trifluoromethyl and isopropoxy groups in this compound each contribute unique physicochemical properties that can profoundly influence a drug candidate's behavior. mdpi.comnih.gov The incorporation of a trifluoromethyl group is a key strategy in drug design used to modulate bioactivity and pharmacokinetic profiles. hovione.com

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes. mdpi.com This increased stability can extend the half-life of a drug in the body, a desirable trait for many therapeutics. mdpi.com

Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier. mdpi.comresearchgate.net This property is crucial for improving the absorption and distribution of a drug candidate.

Receptor Binding: As a potent electron-withdrawing group, the trifluoromethyl moiety can alter the electronic environment of the aromatic ring, influencing pKa and modifying interactions with biological targets. mdpi.com Its steric bulk allows it to occupy specific pockets in a receptor's binding site, potentially increasing binding affinity and selectivity. researchgate.net

Isopropoxy Group Effects: The isopropoxy group also contributes to lipophilicity and can influence the molecule's conformation. Its oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

The synergistic effects of these two groups make this aniline derivative a powerful tool for fine-tuning the properties of potential drugs.

| Property | Influence of Trifluoromethyl (-CF3) Group | Influence of Isopropoxy (-OCH(CH3)2) Group |

| Metabolic Stability | Increases stability due to the high strength of the C-F bond, reducing metabolic breakdown. mdpi.com | Can be a site for metabolic O-dealkylation, but generally more stable than smaller alkoxy groups. |

| Lipophilicity | Significantly increases lipophilicity, enhancing membrane permeability and absorption. mdpi.comresearchgate.net | Moderately increases lipophilicity. |

| Receptor Binding | Acts as a strong electron-withdrawing group, altering molecular electronics and pKa. mdpi.com Its size allows it to fit into specific binding pockets. researchgate.net | Can participate in hydrophobic interactions. The oxygen atom can act as a hydrogen bond acceptor. |

| Bioavailability | Often improves bioavailability by enhancing absorption and reducing first-pass metabolism. mdpi.com | Can modulate solubility and permeability to influence bioavailability. |

Synthesis of Specialty Chemicals and Advanced Materials

Beyond its roles in life sciences, this compound is a precursor for the synthesis of specialty chemicals and advanced materials. Anilines are widely used as monomers for high-performance polymers, and the unique properties imparted by the fluorine and isopropoxy substituents make this compound a candidate for creating materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. lookchem.comnbinno.com Fluorinated building blocks are essential in the production of advanced organic materials where stability and performance under demanding conditions are required. lookchem.commdpi.com

Precursor for Fluorinated Polymers and Coatings with Enhanced Properties

This compound is a key monomer in the development of high-performance fluorinated polymers and coatings. The incorporation of the trifluoromethyl (-CF3) group into polymer structures is a widely utilized strategy for enhancing material properties. researchgate.net Polymers derived from monomers containing -CF3 substituents, such as polyimides and poly(arylene ether)s, exhibit a superior combination of thermal stability, mechanical strength, solubility, and optical and electrical properties. researchgate.net These characteristics make them suitable for a range of high-tech applications, including low-dielectric materials and optical devices. researchgate.net

The strong carbon-fluorine bond (approximately 485 kJ mol⁻¹) is responsible for the exceptional attributes of fluoropolymers, including high thermal, oxidative, and chemical resistance. researchgate.net Additionally, these polymers are known for their low refractive index, low water absorption, excellent weatherability, and durability. researchgate.netsci-hub.se The presence of the trifluoromethyl group specifically contributes to lower surface energy and improved chemical resistance compared to non-fluorinated analogues. researchgate.net

The synthesis of these advanced polymers can be achieved by the polymerization of fluorine-containing monomers like this compound. researchgate.net For instance, fluorine-containing diamines are reacted with various aromatic dianhydrides to synthesize series of polyimides. researchgate.net These polyimides are often readily soluble in amide-type solvents and can be cast into films with high tensile strength and thermal stability, with decomposition temperatures often approaching 500°C. researchgate.net The resulting materials also demonstrate low moisture absorption, a critical property for applications in microelectronics and aerospace. researchgate.net

The unique properties conferred by the fluorinated structure have led to the use of these polymers in a multitude of applications, including protective coatings, seals, gaskets, and membranes for fuel cells and desalination. researchgate.netpageplace.de

Table 1: General Properties of High-Performance Fluorinated Polymers

| Property | Enhancement due to Fluorination | Representative Applications |

| Thermal Stability | High decomposition temperatures (often >490°C) | Aerospace components, high-temperature electronics |

| Chemical Resistance | Inert to many corrosive acids, bases, and solvents | Chemical processing equipment, protective linings |

| Surface Properties | Low surface energy, anti-wetting, anti-biofouling | Water/oil repellent coatings, self-cleaning surfaces |

| Mechanical Properties | Good tensile strength (e.g., 70-110 MPa for specific polyimides) | Durable films, structural components |

| Electrical Properties | Low dielectric constant, excellent insulation | Microelectronics, high-frequency circuit boards |

| Optical Properties | Low refractive index, optical clarity | Optical fibers, specialty lenses, transparent films |

Development of Novel Dyes and Pigments

This compound serves as a valuable intermediate in the synthesis of specialized dyes and pigments. The trifluoromethyl group is a key substituent in many modern agrochemicals and pharmaceuticals, and its utility extends to the field of materials science, including the development of coloring agents. nih.govnih.gov Aniline derivatives are foundational components for many classes of dyes, particularly azo dyes.

The general process for creating these dyes involves the diazotization of the primary amine group on the aniline derivative, followed by a coupling reaction with a suitable aromatic partner. The trifluoromethyl group, being a strong electron-withdrawing moiety, significantly influences the electronic properties of the resulting dye molecule. This electronic perturbation can alter the absorption maximum (λmax) of the chromophore, leading to changes in color. It often results in a bathochromic shift (a shift to longer wavelengths), which can produce deeper and more vibrant shades.

Derivatization to Schiff Bases and Other Functional Molecules

The primary amine functionality of this compound allows for its versatile derivatization into a variety of functional molecules, most notably Schiff bases (imines). Schiff bases are synthesized through the condensation reaction of the aniline with an aldehyde or ketone.

This reaction is a cornerstone of synthetic chemistry for creating molecules with diverse applications. For example, the synthesis of novel pyrazole derivatives, which have shown potent antimicrobial activity, involves a reductive amination step where an aldehyde intermediate is reacted with various anilines to form the target compounds. nih.gov This synthetic strategy highlights the utility of aniline derivatives in building complex, biologically active molecules. The resulting compounds from such syntheses have demonstrated effectiveness against drug-resistant bacteria like MRSA. nih.gov

The trifluoromethyl group plays a significant role in the properties of these derivatives. It is a feature found in a number of widely used drugs and is known to be a potent inhibitor of various bacterial strains when incorporated into certain molecular scaffolds. nih.gov The derivatization of this compound into Schiff bases and subsequent metal complexes also opens avenues in coordination chemistry. The nitrogen atom of the imine can coordinate with metal ions, creating complexes that may have applications in catalysis or as novel therapeutic agents. The electronic environment of the metal center can be fine-tuned by the substituents on the aniline ring, thereby influencing the properties and reactivity of the complex.

Environmental Behavior and Degradation Pathways of Trifluoromethylated Anilines

Phototransformation Studies in Air and Aqueous Environments

Phototransformation is a significant degradation pathway for many aniline (B41778) derivatives in the environment. In aqueous environments, the photodegradation of aniline can be accelerated by the presence of microalgae, which generate reactive oxygen species like hydroxyl radicals and singlet oxygen under illumination. nih.gov This process is influenced by factors such as the density of the algal suspension and the presence of oxygen. nih.gov For trifluoromethylated aromatic compounds, photochemical treatment has been shown to degrade intermediates that are resistant to biodegradation. oup.com Specifically, trifluoromethylated anilines can undergo photochemically induced trifluoromethylation, suggesting that sunlight can play a role in both the degradation and transformation of these compounds. researchgate.netresearchgate.netnih.gov The reaction often proceeds via a free-radical mechanism. researchgate.netnih.gov The presence of anilines can also lead to the formation of an electron donor-acceptor (EDA) complex that can be activated by visible light to induce degradation. acs.orgnih.gov

Table 1: Factors Influencing Phototransformation of Anilines

| Factor | Influence on Degradation | Relevant Species/Conditions |

| Microalgae | Accelerates photodegradation by producing reactive oxygen species. nih.gov | Nitzschia hantzschiana, Chlorella vulgaris, Chlamydomonas sajao, Anabaena cylindrica nih.gov |

| Light Source | Visible light, particularly from blue to red LEDs, can initiate degradation. | Metal halide lamps, sunlight nih.govoup.com |

| Oxygen | Plays a crucial role in the formation of reactive oxygen species. nih.gov | Aerobic conditions nih.gov |

| Photocatalysts | Can enhance the rate of degradation. | Ir(ppy)3, Eosin Y, Rose Bengal researchgate.netresearchgate.net |

Hydrolytic Degradation Mechanisms

The hydrolysis of the trifluoromethyl group can occur under certain conditions, although it is generally considered to be a stable moiety. acs.orgnih.gov The carbon-fluorine bond is one of the strongest in nature, contributing to the persistence of many organofluorine compounds. researchgate.net However, the presence of other functional groups on the aromatic ring can influence the susceptibility of the trifluoromethyl group to hydrolysis. For some trifluoromethylated compounds, hydrolysis can be facile in the presence of a base. acs.org While specific studies on the hydrolytic degradation of 3-Isopropoxy-5-(trifluoromethyl)aniline were not found, the stability of the trifluoromethyl group suggests that hydrolysis is likely to be a slow degradation process under typical environmental pH conditions.

Biodegradation Studies and Microbial Transformation Pathways

The biodegradation of halogenated anilines is a key process in their removal from the environment, though it can be slow. nih.gov Microorganisms have evolved various enzymatic pathways to degrade these compounds. nih.govnih.gov For chlorinated anilines, biodegradation rates can be enhanced by increasing the inoculum size of adapted microbial consortia and decreasing the initial concentration of the compound. The presence of more easily degradable analogous compounds, like aniline, can sometimes improve the metabolic efficiency of the degradation of more persistent chlorinated anilines.

The trifluoromethyl group often imparts resistance to microbial degradation. mdpi.com However, some bacteria are capable of transforming trifluoromethylated aromatic compounds. oup.commdpi.com The initial step in the aerobic degradation of anilines often involves aniline dioxygenase, which hydroxylates the aromatic ring to form a catechol derivative. zju.edu.cnnih.gov This is then subject to ring cleavage by catechol 2,3-dioxygenase. zju.edu.cnnih.gov The degradation of trifluoromethyl-substituted benzoates by aerobic bacteria has been shown to proceed via ring-fission, but can result in the accumulation of recalcitrant trifluoromethylated intermediates. oup.com The biodegradation of the antidepressant fluoxetine, which contains a trifluoromethylphenyl group, results in the formation of 4-(trifluoromethyl)phenol, which can be further degraded. researchgate.net

Several bacterial genera have been identified as being capable of degrading aniline and its derivatives, including Delftia, Pseudomonas, Comamonas, Acinetobacter, Rhodococcus, Zoogloea, Hydrogenophaga, Prosthecobacter, and Curvibacter. zju.edu.cnnih.govmdpi.com The degradation of aniline by a Delftia sp. was found to be optimal at a pH of 7.0 and a temperature of 30°C. zju.edu.cnnih.gov

Adsorption and Desorption Characteristics in Soil and Sediment

The mobility and bioavailability of trifluoromethylated anilines in the environment are significantly influenced by their adsorption and desorption behavior in soil and sediment. The adsorption of anilines and their derivatives is strongly correlated with the organic matter content of the soil. researchgate.net Clay content can also play a significant role in the adsorption process. researchgate.net For p-chloroaniline, a related compound, organic matter was found to be the primary contributor to its adsorption in soil. researchgate.net

The trifluoromethyl group can influence the adsorption characteristics of a molecule. Due to the high electronegativity of fluorine, the trifluoromethyl group is a strong electron-withdrawing group, which can affect the interaction of the aniline molecule with soil components. Fluoride (B91410) itself can be adsorbed by soils and minerals containing aluminum hydroxides, such as gibbsite and kaolinite. osti.gov The adsorption of fluoride is pH-dependent, with acidic conditions generally favoring adsorption. nih.gov While specific adsorption coefficients for this compound are not available, its structure suggests that it will exhibit some degree of adsorption to soil and sediment, particularly in soils with higher organic matter and clay content.

Identification and Assessment of Environmental Transformation Products

The degradation of trifluoromethylated anilines can lead to the formation of various transformation products. During the biodegradation of aniline, intermediates such as catechol are formed before the aromatic ring is cleaved. zju.edu.cnnih.gov In the case of chlorinated anilines, dechlorination is a critical step in the degradation process.

For trifluoromethylated compounds, transformation can involve modifications to the trifluoromethyl group itself. For instance, the microbial degradation of some trifluoromethylated compounds can lead to the formation of trifluoroacetate and fluoride ions. researchgate.net Photochemical degradation can also generate a variety of products. The visible-light-induced trifluoromethylation of anilines suggests that reactions in the environment could lead to the formation of other trifluoromethylated species. researchgate.netresearchgate.net The degradation of m-trifluoromethyl-benzoate was found to produce a biochemically recalcitrant intermediate, 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD), which was subsequently degraded by sunlight. oup.com Given the structure of this compound, potential transformation products could arise from the hydroxylation of the aromatic ring, dealkylation of the isopropoxy group, and potential transformation of the trifluoromethyl group, though the latter is expected to be more resistant to degradation.

Future Research Directions and Translational Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes for the Compound

Traditional methods for synthesizing functionalized anilines often rely on energy-intensive processes involving high temperatures and pressures, and frequently utilize precious metal catalysts, leading to significant chemical waste and environmental concerns. specchemonline.com Future research will prioritize the development of green and sustainable synthetic pathways to produce 3-Isopropoxy-5-(trifluoromethyl)aniline and related structures.

Key research thrusts in this area include:

Green Catalysis and Reaction Conditions: A major focus will be the replacement of conventional catalysts and harsh reaction conditions. This includes exploring transition metal-free synthesis routes, which avoid the cost and toxicity associated with heavy metals like palladium. researchgate.netfrontiersin.org Another promising avenue is the use of mild, inexpensive, and environmentally benign Lewis acid catalysts, such as magnesium sulfate, potentially driven by alternative energy sources like sunlight to reduce reliance on fossil fuels for heating. ijtsrd.comrsc.org

Biocatalytic Synthesis: The use of enzymes in organic synthesis offers a highly sustainable alternative to traditional chemical methods. Future work could establish a biocatalytic route to this compound, likely starting from the corresponding nitroaromatic precursor. The use of nitroreductase enzymes, for example, allows for the reduction of nitro groups to anilines in aqueous solutions at room temperature and pressure, completely avoiding the need for high-pressure hydrogen gas and precious-metal catalysts. acs.orgnih.gov

Flow Chemistry and Electrochemical Synthesis: Continuous flow manufacturing presents a safer, more efficient, and scalable alternative to batch processing. nih.gov Implementing a flow-based synthesis for this compound could improve reaction control, minimize hazardous intermediates, and facilitate easier purification. Furthermore, electrochemical methods, where electrical current drives the chemical transformation, offer a powerful green chemistry approach. specchemonline.com When powered by renewable electricity, this technique can significantly reduce the carbon footprint of the synthesis by using protons and electrons from the electrolysis of water to perform the reduction, minimizing chemical reagents and byproducts. specchemonline.com

Table 1: Comparison of Synthetic Methodologies for Aniline (B41778) Synthesis

| Feature | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Catalyst | Precious metals (e.g., Pd, Pt) | Enzymes (e.g., Nitroreductase), Metal-free catalysts, Earth-abundant metals (e.g., Cu) researchgate.netacs.orgchemrxiv.org |

| Conditions | High temperature & pressure | Room temperature & atmospheric pressure specchemonline.comacs.org |

| Solvents | Often organic solvents | Aqueous media, solvent-free, or green solvents acs.orgtandfonline.com |

| Energy Source | Fossil fuel-based heating | Electricity (electrosynthesis), Sunlight (photocatalysis) specchemonline.comrsc.org |

| Byproducts | Metal residues, chemical waste | Water, non-toxic salts specchemonline.com |

| Process | Batch processing | Continuous flow nih.gov |

Exploration of Novel Derivatization Pathways for Diverse Chemical Libraries

The aniline functional group is a versatile anchor for a wide array of chemical transformations, making this compound an ideal starting point for generating diverse chemical libraries for high-throughput screening in drug discovery and materials science. tandfonline.comcresset-group.com Future research will focus on employing modern, efficient, and atom-economical reactions to expand the accessible chemical space.

Advanced C-N Cross-Coupling Reactions: Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for forming arylamines. rsc.orgacs.org Future efforts will likely focus on developing more sustainable versions of these reactions, for instance, by using catalysts based on more earth-abundant and less toxic metals like copper (as in the Chan-Evans-Lam coupling) or by developing systems that operate at room temperature with lower catalyst loadings. chemrxiv.orgresearchgate.net

Direct C-H Activation and Annulation: A highly efficient strategy for derivatization is the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials and reduces waste. researchgate.net Future work could explore the regioselective C-H activation of the aromatic ring of this compound to introduce new substituents or to build complex heterocyclic systems through annulation cascades. researchgate.net This approach is exceptionally atom-economical and allows for the late-stage modification of complex molecules.

Multi-Component Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. This strategy is exceptionally powerful for rapidly building molecular complexity and generating diverse libraries. nih.gov The aniline moiety is a common component in MCRs, and future research could develop novel MCRs utilizing this compound to create libraries of unique heterocyclic scaffolds, such as substituted triazoles or quinolines. frontiersin.orgnih.gov

Table 2: Modern Derivatization Strategies for Aniline Scaffolds

| Strategy | Description | Potential Products | Key Advantage |

|---|---|---|---|

| Sustainable C-N Coupling | Forms a new bond between the aniline nitrogen and an aryl group using earth-abundant metal catalysts (e.g., Cu). chemrxiv.org | Biaryl amines, N-aryl heterocycles | Reduced cost and toxicity compared to palladium catalysts. chemrxiv.org |

| Direct C-H Activation | Functionalizes an existing C-H bond on the aromatic ring, avoiding pre-functionalization steps. researchgate.net | Substituted anilines, fused polycyclic systems | High atom economy, allows for late-stage functionalization. |

| Multi-Component Reactions | Combines three or more starting materials in a single step to rapidly build molecular complexity. nih.gov | Diverse and complex heterocycles | High efficiency and diversity generation for chemical libraries. |

Integration of Advanced Computational Methods for Predictive Design and Optimization

The process of discovering and optimizing new molecules is time-consuming and expensive. Advanced computational methods can dramatically accelerate this process by predicting the properties of virtual compounds before they are synthesized. researchgate.netnih.gov The presence of fluorine in this compound makes computational modeling particularly valuable for understanding its subtle electronic effects and interactions. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models, researchers can establish mathematical relationships between the chemical structure of derivatives and their biological activity or physical properties. researchgate.net Future studies can use QSAR to screen virtual libraries of derivatives of this compound to prioritize the synthesis of candidates with the highest predicted potency or desired characteristics.

Molecular Docking and Dynamics Simulations: Structure-based drug design relies heavily on molecular docking to predict how a ligand will bind to the active site of a target protein. westmont.eduacs.org For derivatives of this compound, docking can elucidate key binding interactions, while subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. researchgate.netyoutube.com MD simulations are especially crucial for fluorinated compounds, as they can reveal the complex role of fluorine in modulating water networks within a binding pocket, which can significantly impact binding affinity. nih.govacs.org

In Silico ADMET Profiling: A major cause of failure in drug development is poor pharmacokinetic properties. Computational tools can now predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of molecules. cresset-group.commdpi.com Applying in silico ADMET screening to virtual derivatives of this compound will enable the early identification and removal of candidates likely to fail, focusing resources on those with a higher probability of success.

Table 3: Computational Tools for Predictive Molecular Design

| Computational Method | Purpose | Application to Derivatives |

|---|---|---|

| QSAR | Predict biological activity based on chemical structure. researchgate.net | Prioritize synthesis of derivatives with the highest predicted potency. |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a biological target. westmont.eduacs.org | Design derivatives with improved binding to a specific enzyme or receptor. |

| Molecular Dynamics (MD) | Simulate the motion and stability of a ligand-protein complex over time. researchgate.netyoutube.com | Confirm the stability of predicted binding modes and analyze fluorine-specific interactions. nih.gov |

| ***In Silico* ADMET** | Predict pharmacokinetic and toxicity properties. mdpi.com | Filter out candidates with poor drug-like properties early in the design phase. |

Emerging Applications in Niche and Interdisciplinary Scientific Domains

While the primary applications of anilines are in pharmaceuticals and agrochemicals, the unique electronic and physical properties imparted by the trifluoromethyl and isopropoxy groups position this compound for use in cutting-edge, interdisciplinary fields. researchgate.netnumberanalytics.com

Materials Science: Organofluorine compounds are integral to the development of advanced materials. researchgate.net The trifluoromethyl group is known to confer high thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity). tuodaindus.com Future research could explore the incorporation of this compound as a monomer or building block for high-performance fluoropolymers or as a component in organic electronic materials like organic light-emitting diodes (OLEDs), where fluorination is used to tune energy levels and improve device efficiency. tuodaindus.comresearchgate.net

Chemical Biology and ¹⁹F NMR: The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org Since biological systems are devoid of fluorine, ¹⁹F NMR provides a background-free window to study molecular interactions. nih.govnih.gov Derivatives of this compound could be developed as molecular probes. For example, incorporating this moiety into a ligand allows for the use of protein-observed ¹⁹F NMR (PrOF-NMR) to study drug-protein binding and conformational changes in complex biological environments. nih.gov

Molecular Imaging with PET: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics. The radioactive isotope fluorine-18 (B77423) (¹⁸F) is the most commonly used radionuclide for PET imaging. acs.org A significant area of future research will be the development of efficient methods to incorporate ¹⁸F into the trifluoromethyl group of this aniline or its derivatives. This would create novel PET tracers for diagnosing and monitoring diseases, leveraging the compound's potential to be targeted to specific biological sites. nih.govacs.org

Table 4: Interdisciplinary Applications and the Role of Fluorine

| Field | Application | Key Property Exploited |

|---|---|---|

| Materials Science | High-performance polymers, organic electronics | Thermal stability, chemical resistance, and electron-withdrawing nature of the -CF₃ group. tuodaindus.comresearchgate.net |

| Chemical Biology | Molecular probes for studying biological systems | The unique ¹⁹F NMR signal for background-free analysis of protein-ligand interactions. nih.govnih.gov |

| Molecular Imaging | Development of novel PET imaging agents | The potential to incorporate the positron-emitting ¹⁸F isotope for in vivo diagnostics. acs.org |

Q & A

Q. Q1. What are the key steps for synthesizing 3-Isopropoxy-5-(trifluoromethyl)aniline?

Methodological Answer: The synthesis typically involves introducing the isopropoxy group via nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

Nitration/Halogenation : Start with a trifluoromethyl-substituted aniline derivative. Nitrate or halogenate the aromatic ring at the desired position .

Isopropoxy Introduction : React with isopropyl bromide or an equivalent under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

Reduction : If a nitro intermediate is formed, reduce it to an amine using catalytic hydrogenation (H₂/Pd-C) or other reducing agents .

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity to improve yield (e.g., DMF for NAS, ethanol for reductions) .

Q. Q2. How can researchers characterize this compound’s purity and structure?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- Elemental Analysis : Verify molecular formula (C₁₀H₁₂F₃NO) and purity (>97%) .

Advanced Synthetic Applications

Q. Q3. How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

Methodological Answer: The aniline’s NH₂ group can act as a directing group in C-H activation. For example:

Buchwald-Hartwig Amination : Couple with aryl halides using Pd(OAc)₂/Xantphos to form biaryl amines .

Suzuki-Miyaura Coupling : Convert the NH₂ to a boronate ester for cross-coupling with aryl halides .

Data Note : In Reference Example 69 (EP 4374877 A2), similar compounds achieved >80% yield using Pd(PPh₃)₄ and Zn(CN)₂ in DMF at 80°C .

Q. Q4. What computational methods predict the electronic effects of the trifluoromethyl group?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis sets to analyze frontier orbitals (HOMO/LUMO) and electron-withdrawing effects of CF₃ .

- NBO Analysis : Quantify hyperconjugative interactions between CF₃ and the aromatic ring, which stabilize the molecule and influence reactivity .

Safety and Handling

Q. Q5. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

- First Aid : For skin contact, rinse with water for 15 minutes; use emergency eye wash stations .

Hazard Note : Classified as Acute Tox. 4 (Dermal/Inhalation) per EU regulations .

Data Contradictions and Resolution

Q. Q6. How to resolve discrepancies in reported physical properties (e.g., boiling points)?

Methodological Answer:

- Source Comparison : Cross-reference peer-reviewed journals (e.g., Spectrochimica Acta A) with patents (e.g., EP 4374877 A2) .

- Experimental Validation : Re-measure properties using calibrated equipment:

Applications in Drug Development

Q. Q7. How does the trifluoromethyl group enhance pharmacological potential?

Methodological Answer:

Q. Q8. Can this compound serve as a precursor for kinase inhibitors?

Methodological Answer: Yes. The NH₂ group can be derivatized to form sulfonamides or urea linkages targeting ATP-binding pockets. For example:

Sulfonylation : React with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) in THF .

Structure-Activity Relationship (SAR) : Vary the isopropoxy group to optimize binding affinity (e.g., IC₅₀ values < 100 nM reported for JAK2 inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.